8-Chloro Substitution Confers Unique Lipophilicity Profile vs. 6-Fluoro Analog
Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate exhibits a calculated XLogP3-AA of 2.9 [1], which is significantly higher than the 6-fluoro analog (CAS 1359655-87-0) which has a calculated XLogP3 of approximately 1.8-2.0 based on the electron-withdrawing and hydrogen-bonding properties of fluorine . This difference in lipophilicity directly impacts membrane permeability and oral bioavailability potential. Additionally, the molecular weight of the 8-chloro compound (224.64 g/mol) is higher than the 6-fluoro analog (208.19 g/mol) , affecting both synthetic handling and downstream pharmacokinetic predictions. The topological polar surface area (TPSA) of 43.6 Ų for the 8-chloro compound is within the optimal range for CNS drug candidates (<70 Ų) [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3-AA: 2.9; MW: 224.64 g/mol; TPSA: 43.6 Ų |
| Comparator Or Baseline | Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359655-87-0): XLogP3 ~1.8-2.0; MW: 208.19 g/mol |
| Quantified Difference | ΔXLogP3: ~+0.9 to +1.1 units; ΔMW: +16.45 g/mol |
| Conditions | Computed physicochemical properties from PubChem (2024.12.12 release) and vendor specifications |
Why This Matters
Higher lipophilicity (XLogP3 2.9) may improve membrane permeability for certain target classes, while the chloro substituent provides a distinct synthetic handle for further derivatization compared to fluoro analogs.
- [1] PubChem. (2024). Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate: Computed Properties. CID 91757253. View Source
